1-(3,6-Dibromopyridazin-4-YL)ethanone
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Overview
Description
1-(3,6-Dibromopyridazin-4-YL)ethanone is a chemical compound belonging to the pyridazine family, characterized by the presence of two bromine atoms at the 3 and 6 positions of the pyridazine ring
Preparation Methods
The synthesis of 1-(3,6-Dibromopyridazin-4-YL)ethanone typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dibrominated product .
For industrial production, the process may be scaled up by optimizing reaction parameters such as temperature, solvent concentration, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
1-(3,6-Dibromopyridazin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups. Oxidation may involve the use of reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a catalyst.
Coupling Reactions: The brominated positions allow for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents onto the pyridazine ring.
Scientific Research Applications
1-(3,6-Dibromopyridazin-4-YL)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Biological Studies: Researchers use this compound to study the effects of brominated pyridazine derivatives on biological systems, including their antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromopyridazin-4-YL)ethanone is primarily related to its ability to interact with biological targets through its bromine atoms and the pyridazine ring. The compound can inhibit specific enzymes or receptors by forming strong interactions with their active sites. For example, it may inhibit calcium ion influx, which is crucial for various cellular processes .
Comparison with Similar Compounds
1-(3,6-Dibromopyridazin-4-YL)ethanone can be compared with other brominated pyridazine derivatives, such as:
1-(3,5-Dibromopyridin-4-yl)ethanone: Similar in structure but with bromine atoms at different positions, affecting its reactivity and applications.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains a thiadiazole ring, offering different electronic properties and applications in materials science.
Properties
CAS No. |
1447607-15-9 |
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Molecular Formula |
C6H4Br2N2O |
Molecular Weight |
279.92 g/mol |
IUPAC Name |
1-(3,6-dibromopyridazin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3 |
InChI Key |
NGHAMQFNZOWPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN=C1Br)Br |
Origin of Product |
United States |
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